O-geranylconiferyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXYSRVSXKEES-YIERNNEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347685 | |
| Record name | O-Geranylconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129350-09-0 | |
| Record name | O-Geranylconiferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Geranylconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129350-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of O Geranylconiferyl Alcohol
Proposed Biosynthetic Routes in Plant Systems
The formation of O-geranylconiferyl alcohol is a specialized branch of phenylpropanoid metabolism, integrating elements from both the shikimate and mevalonate (B85504) pathways.
Involvement of Geranyl Diphosphate (B83284) and Coniferyl Alcohol Precursors
The molecular architecture of this compound points to two primary precursors: coniferyl alcohol and geranyl diphosphate (GPP). Coniferyl alcohol is a core monolignol synthesized via the general phenylpropanoid pathway, which starts from the amino acid phenylalanine. researchgate.net This pathway involves a series of enzymatic steps including deamination, hydroxylation, and methylation to form p-coumaroyl-CoA, which is then further converted to coniferyl alcohol. researchgate.netresearchgate.net
Simultaneously, geranyl diphosphate is generated through the mevalonate (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. These pathways produce isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are then condensed by a geranyl diphosphate synthase to form the ten-carbon monoterpene precursor, GPP. The final step in the proposed biosynthesis is the O-alkylation of the phenolic hydroxyl group of coniferyl alcohol with the geranyl moiety from GPP.
Elucidation of Enzymatic Transformations
The key transformation in the biosynthesis of this compound is the ether linkage formation between the coniferyl alcohol and the geranyl group. This reaction is catalyzed by a specific type of O-prenyltransferase. These enzymes facilitate the transfer of the geranyl group from geranyl diphosphate to the hydroxyl group of coniferyl alcohol. While the precise enzyme has not been fully characterized in all plant species producing this compound, the reaction mechanism is analogous to other known prenyltransferase-catalyzed reactions in secondary metabolism.
Enzymology of this compound Formation
The enzymatic machinery responsible for the synthesis of this compound is central to understanding its production in plants.
Identification and Characterization of Biosynthetic Enzymes
Research has led to the identification of enzymes from the broader families involved in the synthesis of the precursors of this compound. The biosynthesis of coniferyl alcohol involves a well-characterized suite of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). researchgate.net
The formation of geranyl diphosphate is catalyzed by geranyl diphosphate synthase (GPPS), which utilizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) as substrates. The final and specific step, the O-geranylation of coniferyl alcohol, is catalyzed by a yet-to-be-fully-characterized O-prenyltransferase. The identification and characterization of this specific enzyme remain an active area of research.
Enzyme Kinetics and Reaction Mechanisms
The enzymes in the phenylpropanoid pathway leading to coniferyl alcohol have been extensively studied. For instance, cinnamyl alcohol dehydrogenase (CAD) catalyzes the final reduction of coniferaldehyde (B117026) to coniferyl alcohol using NADPH as a cofactor. researchgate.net The kinetics of these enzymes, including their substrate specificity and reaction rates, have been determined in various plant species.
The proposed O-prenyltransferase is expected to exhibit specific kinetics, favoring coniferyl alcohol as the acceptor molecule and geranyl diphosphate as the prenyl donor. The reaction mechanism likely involves the formation of a carbocation intermediate from GPP, followed by a nucleophilic attack from the phenolic hydroxyl group of coniferyl alcohol.
Below is an interactive table summarizing the key enzyme classes involved in the biosynthesis of this compound precursors.
| Enzyme Class | Precursor Pathway | Reaction Catalyzed |
| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid | Phenylalanine → Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Phenylpropanoid | Cinnamic acid → p-Coumaric acid |
| 4-Coumarate:CoA ligase (4CL) | Phenylpropanoid | p-Coumaric acid → p-Coumaroyl-CoA |
| Cinnamoyl-CoA reductase (CCR) | Phenylpropanoid | Coniferyl-CoA → Coniferaldehyde |
| Cinnamyl alcohol dehydrogenase (CAD) | Phenylpropanoid | Coniferaldehyde → Coniferyl alcohol |
| Geranyl diphosphate synthase (GPPS) | Terpenoid | IPP + DMAPP → Geranyl diphosphate |
| O-Prenyltransferase | Final Assembly | Coniferyl alcohol + GPP → this compound |
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level, ensuring its synthesis is coordinated with the plant's developmental and environmental needs. The expression of genes encoding the biosynthetic enzymes is often regulated by transcription factors that respond to various internal and external cues.
For example, the expression of genes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, is known to be coordinately regulated by MYB transcription factors in response to stimuli like pathogen attack, UV light, and wounding. Similarly, the genes encoding enzymes of the terpenoid pathway are also under strict transcriptional control.
The regulation of the specific O-prenyltransferase gene responsible for the final step in this compound synthesis is likely a key control point. Its expression pattern would be expected to correlate with the accumulation of the compound in specific tissues and at particular developmental stages. Identifying the specific transcription factors that bind to the promoter of this gene will be crucial for a complete understanding of how the biosynthesis of this compound is regulated. Research into the genetic control of alcohol metabolism has identified various genes and regulatory networks that could provide a framework for understanding the regulation of this specific compound. nih.govnih.gov
Transcriptional and Post-Transcriptional Control Mechanisms
The biosynthesis of this compound is tightly regulated at both the transcriptional and post-transcriptional levels. Transcriptional control involves the regulation of gene expression, determining when and to what extent the genes encoding biosynthetic enzymes are transcribed into messenger RNA (mRNA). nih.gov This is often mediated by transcription factors that bind to specific DNA sequences in the promoter regions of the target genes, thereby activating or repressing their transcription. nih.gov
For example, the expression of genes in the phenylpropanoid pathway, which provides the coniferyl alcohol precursor, is known to be regulated by a variety of transcription factors in response to stimuli such as wounding, pathogen attack, and light. frontiersin.org It is likely that the genes specific to this compound biosynthesis are also integrated into these regulatory networks.
In Vitro and In Vivo Metabolic Studies
In vitro studies often utilize subcellular fractions, such as microsomes, or purified enzymes to investigate specific metabolic reactions. frontiersin.orgnih.gov For example, incubating this compound with liver microsomes can help to determine if it is a substrate for cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. nih.gov Such experiments can identify the primary metabolites formed and provide insights into the potential for metabolic interactions.
While direct metabolic studies on this compound are not extensively reported in the provided search results, the principles of drug metabolism research can be applied. For instance, studies on the metabolism of other compounds often involve identifying major metabolites and the enzymes responsible for their formation. frontiersin.org This can include oxidation, reduction, hydrolysis, and conjugation reactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Geranyl pyrophosphate |
| Coniferyl alcohol |
Chemical Synthesis and Derivatization Strategies for O Geranylconiferyl Alcohol
Total Synthesis Approaches
The total synthesis of O-Geranylconiferyl alcohol has been successfully achieved, providing a chemical route to this natural product. These methods often involve building the molecule step-by-step from readily available starting materials. A formal synthesis has been reported, which completes the construction of a key intermediate that can be readily converted to the final product. niscpr.res.in
A common and convenient precursor for the synthesis of this compound is vanillin (B372448). niscpr.res.inresearchgate.net The synthesis strategy involves a multi-step process that builds the carbon skeleton and introduces the necessary functional groups.
A key approach starts with the O-alkylation of vanillin with geranyl bromide to form 4-O-geranyloxy-3-methoxybenzaldehyde. niscpr.res.in This intermediate then undergoes a Wittig reaction with a phosphorane reagent to stereoselectively form (E)-methyl O-geranylferulate. niscpr.res.in This reaction can be efficiently promoted by microwave irradiation, significantly reducing reaction times. niscpr.res.in The final step in this sequence is the reduction of the ester group in (E)-methyl O-geranylferulate using a reducing agent like lithium aluminum hydride (LAH) to yield this compound. niscpr.res.in
An alternative route involves first converting vanillin to (E)-methyl ferulate via a Wittig reaction, followed by the O-alkylation with geranyl bromide to give (E)-methyl O-geranylferulate. niscpr.res.in
Table 1: Synthetic Route from Vanillin to this compound
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Vanillin, Geranyl bromide | K₂CO₃, DMF, Room Temp | 4-O-Geranyloxy-3-methoxybenzaldehyde | 62-75% |
| 2 | 4-O-Geranyloxy-3-methoxybenzaldehyde, Phosphorane | Dichloromethane, Silica (B1680970) gel, Microwave irradiation (2-3 min) | (E)-Methyl O-geranylferulate | 70-72% |
| 3 | (E)-Methyl O-geranylferulate | LiAlH₄, THF | This compound | High |
This synthetic pathway demonstrates an effective transformation of a simple, naturally derived precursor into a more complex target molecule. niscpr.res.in The use of vanillin is advantageous due to its availability and structural similarity to the coniferyl alcohol portion of the target molecule. wikipedia.org
Achieving the correct stereochemistry is a critical aspect of synthesizing natural products. For this compound, the double bond in the propenyl side chain exists in the (E)-configuration.
The Wittig reaction employed in the synthesis from vanillin is a key step for controlling this stereochemistry. niscpr.res.in The reaction between the aldehyde (4-O-geranyloxy-3-methoxybenzaldehyde) and the stabilized phosphorane ylide preferentially forms the (E)-alkene isomer, leading to the desired (E)-methyl O-geranylferulate in high yield. niscpr.res.inresearchgate.net This stereoselectivity is a common feature of Wittig reactions with stabilized ylides. The subsequent reduction of the ester to the alcohol does not affect the configuration of the double bond, thus preserving the (E)-geometry in the final this compound product. niscpr.res.in Asymmetric synthesis techniques, which are crucial for creating specific enantiomers when chiral centers are present, are exemplified by methods like Sharpless asymmetric epoxidation and dihydroxylation, although these are not directly applied in the reported synthesis of this compound which is achiral. york.ac.ukdiva-portal.org
Semi-Synthetic Modifications and Analog Preparation
The synthetic routes developed for this compound are often flexible enough to allow for the preparation of analogs. researchgate.net By using different alkyl bromides in the initial O-alkylation step with vanillin, a variety of O-alkylconiferyl alcohols can be synthesized. For instance, using allyl bromide or prenyl bromide instead of geranyl bromide leads to the formation of (E)-methyl O-allylferulate and (E)-methyl O-prenylferulate, respectively. niscpr.res.in These intermediates can then be reduced to their corresponding O-alkylconiferyl alcohols.
This flexibility allows for the creation of a library of related compounds, which can be used to study structure-activity relationships. The synthesis of analogs of other natural products, such as bungeanool, has demonstrated the utility of flexible synthetic routes for creating novel compounds for further study. researchgate.net
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis offers an alternative, often more environmentally friendly, approach to chemical synthesis. nih.govmdpi.com Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govmdpi.com
While a direct biocatalytic synthesis of this compound has not been extensively detailed, related biotransformations suggest its feasibility. For example, various microorganisms are capable of reducing vanillin to vanillyl alcohol, a key structural component of this compound. nih.gov Yeast strains like Cystobasidium laryngis can perform this reduction. nih.gov
Furthermore, the synthesis of chiral alcohols is a well-established area of biocatalysis, often employing alcohol dehydrogenases (ADHs) or ketoreductases. nih.govfrontiersin.org These enzymes can be used for the stereoselective reduction of ketones to produce specific enantiomers of alcohols. mdpi.com Lipases are also widely used in the kinetic resolution of racemic alcohols to obtain enantiomerically pure forms. mdpi.commdpi.com Although this compound itself is not chiral, these biocatalytic methods could be applied to the synthesis of chiral analogs or precursors. The combination of biocatalytic steps, such as an enzymatic oxidation of an alcohol to an aldehyde, with subsequent chemical reactions (organocatalysis) in one-pot cascades is a growing field. chemrxiv.org
Methodological Advancements in Synthetic Chemistry
Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and discover new reaction pathways. rsc.orgopenaccessjournals.com In the synthesis of this compound, methodological advancements are evident.
The use of microwave irradiation to accelerate the Wittig reaction is a notable example. niscpr.res.in This technique significantly shortens reaction times from hours to minutes compared to conventional heating, often leading to higher yields and cleaner reactions. niscpr.res.in
The development of new catalytic systems is another area of advancement. epa.gov While not specifically reported for this compound, the broader field of organic synthesis benefits from innovations in areas like C-H activation, photoredox catalysis, and multicomponent reactions. rsc.org These methods allow for the construction of complex molecules from simple starting materials with greater efficiency and atom economy. The use of alcohols as sustainable alkylating reagents is also a growing trend in modern organic synthesis. nih.gov Such advancements could potentially be applied to develop novel and more efficient synthetic routes to this compound and its derivatives in the future.
Analytical Methodologies for O Geranylconiferyl Alcohol Research
Extraction and Sample Preparation Techniques from Biological Matrices
The initial and most critical step in the analysis of O-Geranylconiferyl alcohol from biological materials is the extraction and preparation of the sample. This process aims to isolate the compound of interest from the complex matrix in which it is found, while minimizing degradation and contamination.
Plant Tissue Extraction
This compound is a secondary metabolite found in various plant tissues. chembk.com Its extraction from these sources typically involves solvent-based methods tailored to the specific plant material. A general approach involves drying and grinding the plant material to increase the surface area for extraction. scholarsresearchlibrary.comresearchgate.net
Commonly employed extraction techniques include maceration, percolation, and hot continuous extraction (Soxhlet). mdpi.come3s-conferences.orgtnau.ac.in Maceration involves soaking the plant material in a solvent at room temperature for an extended period. e3s-conferences.orgtnau.ac.in For a more efficient process, Soxhlet extraction utilizes continuous refluxing of a solvent over the plant material, which is suitable for thermostable compounds. mdpi.comtnau.ac.in
The choice of solvent is paramount and is based on the polarity of this compound. Solvents such as ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) are frequently used. mdpi.come3s-conferences.org For instance, in one study, the whole plant of Alysicarpus monilifer was powdered and first extracted with petroleum ether to remove non-polar compounds, followed by extraction with ethyl acetate to isolate compounds like this compound. scholarsresearchlibrary.comresearchgate.net The resulting crude extract is then typically concentrated under reduced pressure to yield a semi-solid residue that can be further purified. scholarsresearchlibrary.com
Table 1: Overview of Plant Tissue Extraction Methods
| Method | Principle | Typical Solvents | Key Considerations |
|---|---|---|---|
| Maceration | Soaking of plant material in a solvent at room temperature. e3s-conferences.orgtnau.ac.in | Ethanol, Methanol, Water-alcohol mixtures. e3s-conferences.org | Simple, suitable for thermolabile compounds, but can be time-consuming. tnau.ac.in |
| Percolation | Gradual passage of a solvent through the plant material. e3s-conferences.org | Ethanol, Methanol, Water. e3s-conferences.org | More efficient than maceration, but requires specialized equipment. |
| Soxhlet Extraction | Continuous reflux of a heated solvent over the sample. mdpi.comtnau.ac.in | Ethanol, Hexane. tnau.ac.inresearchgate.net | Highly efficient, requires less solvent than other methods, but only for thermostable compounds. mdpi.comtnau.ac.in |
Cell Culture Sample Preparation
Plant cell cultures, including suspension cells, hairy roots, and protoplasts, offer a controlled system for producing and studying plant metabolites. Preparing samples from these cultures for this compound analysis requires specific protocols to efficiently lyse the cells and extract the intracellular contents.
For suspension cell cultures, a common method involves harvesting the cells by centrifugation. The packed cells are then treated with a solvent, such as methanol often acidified with hydrochloric acid (e.g., 1% v/v), to extract the metabolites. frontiersin.org The mixture is incubated, typically on ice, and then centrifuged to remove cell debris. frontiersin.org
In the case of callus or hairy root cultures, the tissue is often lyophilized (freeze-dried) to remove water and then ground into a fine powder. mdpi.complos.org This powder is then subjected to solvent extraction, for example, with 80% methanol in an ultrasonic bath to enhance extraction efficiency. mdpi.com
For protoplasts, which lack a cell wall, the initial step involves enzymatic digestion of the source tissue (e.g., petal epidermis) to release the protoplasts. frontiersin.org After isolation and washing, the protoplasts can be lysed, and the total protein and metabolite content can be extracted for analysis. frontiersin.org
Table 2: Sample Preparation from Different Plant Cell Culture Types
| Culture Type | Preparation Steps |
|---|
| Suspension Cells | 1. Harvest cells via centrifugation. 2. Resuspend packed cells in an extraction solvent (e.g., acidified methanol). 3. Incubate on ice. 4. Centrifuge to remove cell debris and collect the supernatant. frontiersin.org | | Hairy/Callus Cultures | 1. Harvest and freeze-dry the tissue. 2. Grind the lyophilized tissue into a fine powder. 3. Extract the powder with a suitable solvent (e.g., 80% methanol) using sonication. 4. Centrifuge and filter the extract. mdpi.com | | Protoplasts | 1. Isolate protoplasts from plant tissue using enzymatic digestion. 2. Wash the protoplasts to remove enzyme residue. 3. Lyse the protoplasts and extract contents. frontiersin.org |
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of this compound from complex extracts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying compounds in a mixture. For the analysis of phenylpropanoids like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common configuration.
A typical RP-HPLC setup utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase consists of a mixture of water (often containing a small percentage of an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile. nih.govmdpi.com The gradient typically starts with a high proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more non-polar compounds. frontiersin.orgnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which can monitor absorbance at specific wavelengths relevant to the compound's chromophore. nih.govscirp.org
Table 3: Representative HPLC Parameters for Phenylpropanoid Analysis
| Parameter | Description |
|---|---|
| Column | Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or similar. nih.gov |
| Mobile Phase | A: Water with 0.01% Formic Acid B: Acetonitrile. mdpi.com | | Elution | Gradient elution (e.g., starting with 5-10% B, increasing to 100% B). frontiersin.orgmdpi.com | | Flow Rate | 0.2 - 1.0 mL/min. frontiersin.orgnih.gov | | Column Temperature | 30 - 40 °C. nih.govscirp.org | | Detection | Diode Array Detector (DAD) or UV Detector (monitoring at ~280 nm). nih.gov | | Injection Volume | 10 - 20 µL. mdpi.comnih.gov |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific method for identifying volatile and semi-volatile compounds. This compound has been successfully identified in plant extracts using this technique. scholarsresearchlibrary.comresearchgate.net
For GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. scholarsresearchlibrary.comcmbr-journal.com The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. A temperature program, where the column oven temperature is gradually increased, is used to facilitate the elution of compounds with different volatilities. scholarsresearchlibrary.com The separated compounds are then detected, often by a mass spectrometer, which provides both fragmentation patterns and mass information, allowing for confident identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database. scholarsresearchlibrary.com
Table 4: GC-MS Parameters for the Analysis of an Extract Containing this compound
| Parameter | Specification | Reference |
|---|---|---|
| Instrument | Thermo GC-Trace Ultra Ver: 5.0, Thermo MS DSQ II | scholarsresearchlibrary.com |
| Column | ZB 5-MS capillary standard non-polar column (30m x 0.25mm ID, 0.25µm film) | scholarsresearchlibrary.com |
| Carrier Gas | Helium | scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min | scholarsresearchlibrary.com |
| Injector Temperature | 230 °C | cmbr-journal.com |
| Oven Program | Initial 70°C, ramped to 260°C at 6°C/min | scholarsresearchlibrary.com |
| Detector | Mass Spectrometer (MS) | scholarsresearchlibrary.com |
| Identification | Comparison with NIST library | scholarsresearchlibrary.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for the qualitative analysis of plant extracts and for monitoring the progress of purification processes. nih.gov It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. libretexts.org
The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org For separating moderately polar compounds like this compound, a mobile phase consisting of a mixture like ethyl acetate and cyclohexane (B81311) can be effective. protocols.io
After development, the separated spots are visualized. This can be done under UV light (typically at 254 nm or 366 nm) if the compounds are fluorescent or absorb UV light. epfl.ch Alternatively, the plate can be sprayed with a chemical reagent that reacts with the compounds to produce colored spots. nih.govepfl.ch For example, phosphomolybdic acid spray is a general reagent that can detect reducing substances like alcohols, which appear as blue-green spots on a yellow background after heating. epfl.ch
Table 5: General Parameters for TLC Analysis of Plant Extracts
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates. libretexts.org |
| Mobile Phase | Mixtures of non-polar and polar solvents (e.g., Ethyl acetate:Cyclohexane, Dichloromethane:Methanol). libretexts.orgprotocols.io |
| Application | Spotting with a capillary tube onto a baseline. libretexts.org |
| Development | Ascending development in a closed chamber. libretexts.org |
| Visualization | 1. UV light (254 nm for quenching, 366 nm for fluorescence). 2. Spray reagents (e.g., Phosphomolybdic acid, Vanillin-sulfuric acid) followed by heating. epfl.ch |
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental to the structural elucidation of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. ¹H NMR and ¹³C NMR are the most common types used.
In ¹H NMR spectroscopy, the chemical shifts (δ) provide information about the electronic environment of the protons. For this compound, the ¹H NMR spectrum shows distinct signals corresponding to the different parts of the molecule. researchgate.net For instance, signals for the aromatic protons of the coniferyl alcohol moiety typically appear in the downfield region, while the protons of the geranyl group are observed at characteristic upfield shifts. researchgate.netniscpr.res.in
A study of an ester of this compound identified key proton signals. researchgate.net The (E)-cinnamyl alcohol unit showed signals at δ 6.89 (d, J = 1 Hz), δ 6.84 (dd, J = 8 and 1 Hz), δ 6.75 (d, J = 8 Hz), δ 6.53 (d, J = 16 Hz), and δ 6.12 (dt, J = 16 Hz, J = 7 Hz). researchgate.net The methylene (B1212753) protons adjacent to the alcohol group resonated at δ 4.76 (d, J = 7 Hz), and the aromatic methoxyl group at δ 3.82 (s). researchgate.net The geranyloxyl substituent displayed signals for its methyl groups at δ 1.55, 1.64, and 1.68 (3s), methylene protons at δ 2.00 and 2.07 (2m), the oxymethylene protons at δ 4.55 (d, J = 7 Hz), and the vinylic protons at δ 5.04 (t, J = 7 Hz) and δ 5.48 (t, J = 7 Hz). researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton. In a study of an this compound derivative, ¹³C NMR data was crucial for confirming the structure. researchgate.net
Table 1: ¹H NMR Spectral Data for the this compound Moiety
| Functional Group | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|
| Cinnamyl Alcohol | H-5 | 6.89 | d | 1 |
| Cinnamyl Alcohol | H-6 | 6.84 | dd | 8, 1 |
| Cinnamyl Alcohol | H-2 | 6.75 | d | 8 |
| Cinnamyl Alcohol | H-α | 6.53 | d | 16 |
| Cinnamyl Alcohol | H-β | 6.12 | dt | 16, 7 |
| Cinnamyl Alcohol | -CH₂OH | 4.76 | d | 7 |
| Methoxyl | -OCH₃ | 3.82 | s | - |
| Geranyloxyl | Me | 1.55, 1.64, 1.68 | 3s | - |
| Geranyloxyl | -CH₂- | 2.00, 2.07 | 2m | - |
| Geranyloxyl | -OCH₂- | 4.55 | d | 7 |
| Geranyloxyl | =CH- | 5.04 | t | 7 |
| Geranyloxyl | =CH- | 5.48 | t | 7 |
Source: Adapted from ResearchGate researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.comlibretexts.orglibretexts.org In this compound, characteristic IR absorption bands confirm the presence of hydroxyl (-OH), ether (C-O), and aromatic (C=C) groups.
The IR spectrum of an this compound derivative showed characteristic bands for an ester group at 1736 and 1163 cm⁻¹. researchgate.net The typical broad O-H stretching vibration for alcohols is observed in the region of 3200-3500 cm⁻¹. orgchemboulder.comsavemyexams.com The C-O stretching vibrations for the ether and alcohol groups are expected in the 1050-1260 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range.
For (E)-Methyl O-geranylferulate, a related compound, the IR spectrum (KBr) showed bands at 1697, 1596, 1515, 1267, 1246, and 1140 cm⁻¹. niscpr.res.in
Table 2: General IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol | O-H stretch (H-bonded) | 3200–3500 | Strong, Broad |
| Aromatic | C=C stretch | 1400–1600 | Medium to Weak |
| Ether | C-O stretch | 1050–1260 | Strong |
| Alkene | C=C stretch | 1620-1680 | Medium |
| Alkene | =C-H stretch | 3010-3100 | Medium |
Source: Adapted from various sources orgchemboulder.comlibretexts.orglibretexts.orgsavemyexams.com
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z). libretexts.orgsavemyexams.comlibretexts.org The molecular formula of an this compound derivative was determined as C₃₈H₅₈O₄ by accurate mass measurement. researchgate.net Alcohols in mass spectrometry often undergo fragmentation through alpha cleavage or dehydration. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In several studies, GC-MS has been used to identify this compound in plant extracts. scholarsresearchlibrary.comresearchgate.net The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer for detection. cmbr-journal.com The resulting mass spectrum is then compared to spectral libraries, such as the NIST database, for compound identification. scholarsresearchlibrary.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (LC-MS/MS) and time-of-flight (LC-TOF-MS) variations are powerful tools for analyzing less volatile and thermally labile compounds. nih.govresearchgate.net These methods are particularly useful for analyzing this compound in complex biological matrices. LC-MS separates the components of a mixture in the liquid phase before they are ionized and detected by the mass spectrometer. This technique has been mentioned in the context of analyzing this compound. unej.ac.id High-performance liquid chromatography (HPLC) coupled with mass spectrometry offers a simplified workflow for certain analyses. chromatographyonline.com
Mass Spectrometry (MS)
Quantitative Analysis in Research Settings
The quantitative analysis of this compound is crucial for understanding its concentration in various sources, such as plant tissues. nih.gov Techniques like HPLC are often employed for this purpose, where the peak area of the compound is proportional to its concentration. phcogj.com For accurate quantification, a calibration curve is typically generated using a pure standard of this compound. phcogj.comresearchgate.net In some cases, derivatization of the alcohol may be performed to enhance its detection by certain analytical instruments. researchgate.net
Method Validation for Accuracy and Precision
The validation of analytical methods is a critical step to ensure the reliability and reproducibility of scientific data. For a compound like this compound, this process typically involves the use of chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). While specific validation data for this compound is not extensively detailed in publicly available literature, the validation process would follow established guidelines for similar natural products.
The structural elucidation of this compound and its derivatives often involves a combination of spectroscopic techniques, including Ultraviolet-visible (UV-vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HSQC, and HMBC). frontiersin.orgresearchgate.net Chromatographic methods such as Thin-Layer Chromatography (TLC) and column chromatography are employed for the initial separation and purification of the compound from complex plant extracts. frontiersin.org For quantitative analysis, GC-MS is a powerful tool that can identify and quantify volatile and semi-volatile compounds. The interpretation of the mass spectrum is typically performed by comparing the fragmentation pattern with spectral libraries like the National Institute of Standards and Technology (NIST) database. mdpi.com
A rigorous method validation would assess several key parameters to ensure accuracy and precision. These parameters are outlined in the table below, with hypothetical yet representative data for what would be expected in such a validation study.
Table 1: Representative Method Validation Parameters for Quantification of this compound by LC-MS/MS
| Parameter | Specification | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio > 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |
| Precision (% RSD) | < 15% | Intra-day: < 5%, Inter-day: < 8% |
| Specificity | No interference from matrix components | Confirmed by blank matrix analysis |
| Matrix Effect | Minimal ion suppression or enhancement | Compensated by internal standard |
This table is illustrative and based on typical validation data for natural product analysis. Specific values for this compound would need to be determined experimentally.
Accuracy is typically evaluated by spike-and-recovery experiments, where a known amount of pure this compound standard is added to a blank matrix (e.g., a plant extract known not to contain the compound) and the recovery percentage is calculated. Precision is determined by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision), with the results expressed as the relative standard deviation (RSD).
Application in Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into the regulation and dynamics of metabolic pathways. The phenylpropanoid pathway, which produces a vast array of secondary metabolites including this compound, is a key target for such analyses due to its importance in plant development and stress response. frontiersin.orgnih.govoup.com
The application of metabolic flux analysis to the biosynthesis of this compound would involve tracing the incorporation of stable isotope-labeled precursors, such as ¹³C-labeled L-phenylalanine, through the phenylpropanoid pathway. oup.com By tracking the distribution of the isotopic label in this compound and other related metabolites over time, researchers can determine the metabolic flux through different branches of the pathway.
The general steps for such an analysis would include:
Feeding of a labeled substrate: Introducing a stable isotope-labeled precursor (e.g., [U-¹³C₆]-L-phenylalanine) to the plant or cell culture system.
Sample collection and quenching: Harvesting biological material at various time points and immediately stopping all enzymatic activity.
Metabolite extraction and analysis: Extracting the phenylpropanoid fraction and analyzing the isotopic enrichment in target compounds using LC-MS/MS or a similar high-resolution analytical technique.
Flux calculation: Using mathematical models to calculate the rate of synthesis and turnover of the metabolites based on the isotopic labeling data.
This approach can reveal how metabolic flux is redirected within the phenylpropanoid pathway under different conditions, such as in response to environmental stress or developmental cues. frontiersin.orgoup.com For instance, an increase in the flux towards this compound might indicate its role in a specific physiological process.
Table 2: Hypothetical Metabolic Flux Data for the Phenylpropanoid Pathway Leading to this compound
| Metabolite | Control Flux (nmol/g FW/h) | Stress-Induced Flux (nmol/g FW/h) | Fold Change |
|---|---|---|---|
| p-Coumaroyl-CoA | 50.2 ± 4.5 | 75.8 ± 6.1 | 1.5 |
| Caffeoyl-CoA | 35.1 ± 3.2 | 40.5 ± 3.9 | 1.2 |
| Feruloyl-CoA | 20.7 ± 2.1 | 30.1 ± 2.8 | 1.5 |
| Coniferyl alcohol | 15.3 ± 1.8 | 25.6 ± 2.4 | 1.7 |
| This compound | 5.8 ± 0.7 | 12.4 ± 1.1 | 2.1 |
This table presents hypothetical data to illustrate the potential outcomes of a metabolic flux analysis study. FW denotes fresh weight.
The data in such a table would provide quantitative evidence for the upregulation of the biosynthetic pathway leading to this compound under specific conditions.
Ecological and Physiological Roles of O Geranylconiferyl Alcohol
Role in Plant Defense Mechanisms
The production of secondary metabolites is a key strategy for plant survival, providing a sophisticated defense against a range of biotic threats. O-Geranylconiferyl alcohol, as a phenylpropanoid derivative, is integral to these defense systems, contributing to both structural and chemical barriers.
Phenylpropanoids are the fundamental building blocks of lignin (B12514952), a complex polymer that is a major component of the secondary cell walls in vascular plants. numberanalytics.commdpi.com Lignification strengthens the cell walls, creating a formidable physical barrier that impedes the penetration and proliferation of pathogenic fungi and other microbes. mdpi.comnih.gov Research has demonstrated that the biosynthesis of monolignols, the precursors to lignin and related compounds like this compound, is critical for defense. For instance, silencing the genes involved in monolignol biosynthesis in wheat has been shown to increase the plant's susceptibility to powdery mildew fungus, highlighting the importance of this pathway in CWA (cell wall apposition)-mediated defense. nih.gov
Beyond its role as a structural component, the phenylpropanoid pathway is responsible for producing phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. tandfonline.comnih.gov These molecules can be directly toxic to invading organisms. The induction of the entire monolignol biosynthetic pathway is a common plant response to infection, leading to the accumulation of these defensive compounds at the site of attempted invasion. nih.gov The upregulation of genes in the phenylpropanoid pathway is a recognized marker of a plant's defense response. researchgate.net
Table 1: Role of Phenylpropanoid Pathway in Plant Defense
| Defense Mechanism | Role of Phenylpropanoid Pathway | Specific Examples |
| Structural Defense | Precursor for lignin biosynthesis, which reinforces cell walls. | Lignified cell walls act as a physical barrier against fungal and microbial penetration. numberanalytics.commdpi.comnih.gov |
| Chemical Defense | Synthesis of phytoalexins and other antimicrobial compounds. | Accumulation of defensive metabolites at infection sites to inhibit pathogen growth. tandfonline.comnih.gov |
| Induced Response | Upregulation of pathway genes upon pathogen detection. | Enhanced production of monolignols and related compounds following infection. researchgate.netnih.gov |
Involvement in Plant Growth and Development
The role of alcohol-containing compounds in plant growth and development is complex, with research indicating both growth-promoting and growth-inhibiting effects depending on the specific compound, its concentration, and the plant species.
Conversely, there is evidence suggesting a growth-promoting role for ethanol (B145695) under certain conditions. A patent for the application of ethanol as a plant growth promoter claims that foliar spraying with a dilute ethanol solution can enhance photosynthetic ability. google.com The proposed benefits include an increase in chlorophyll (B73375) content, net photosynthetic rate, and ultimately, a significant increase in plant biomass accumulation. google.com
While direct research on this compound's specific role in plant growth is limited, its classification as a plant secondary metabolite produced under specific conditions suggests its primary roles are likely defensive and adaptive rather than directly regulatory of vegetative growth in the manner of primary plant hormones.
Table 2: Reported Effects of Alcohols on Plant Growth
| Effect | Compound/Concentration | Proposed Mechanism | Plant Species Example |
| Growth Inhibition | Ethanol (2-6%) | Inhibition of gibberellin synthesis; osmotic stress. biotrend.comscielo.br | Begonia x hybrida 'Dragon Wing' scielo.brscielo.br |
| Growth Promotion | Ethanol (2-8%) | Increased photosynthetic rate and chlorophyll content. google.com | Seedlings (general application) google.com |
Interactions with Other Organisms (e.g., Microbes, Herbivores)
Plants are in a constant state of interaction with a multitude of other organisms, and secondary metabolites like this compound are crucial mediators of these relationships, particularly with microbes and herbivores.
The antimicrobial properties of phenylpropanoids and their derivatives are well-documented. This compound has been noted for its antibacterial activity. chembk.comcore.ac.ukniscpr.res.in This is consistent with the broader class of compounds, where essential oils containing structurally similar components like geraniol (B1671447) and cinnamyl alcohol exhibit significant antimicrobial effects against various bacteria and fungi. mdpi.com These compounds can disrupt microbial cell membranes and interfere with essential life processes, thereby protecting the plant from infection. mdpi.com
In addition to microbial threats, plants face pressure from herbivores. Phenylpropanoids serve as a primary chemical defense against insect feeding. mdpi.comnih.gov They can act as antifeedants, reducing the palatability of plant tissues, or as toxins that negatively affect herbivore growth, development, and survival. nih.govresearchgate.net While direct studies on this compound's insecticidal properties are not widely available, related compounds have demonstrated potent effects. For instance, cinnamic alcohol has been shown to possess neurotoxic insecticidal activity, affecting the octopaminergic system in insects like the American cockroach. nih.gov The release of volatile phenylpropanoids can also serve as an indirect defense by attracting the natural enemies of the herbivores. oup.commdpi.com
Table 3: Interactions of Phenylpropanoid Derivatives with Other Organisms
| Interacting Organism | Type of Interaction | Mechanism/Effect |
| Bacteria | Antagonistic (Antibacterial) | Inhibition of growth; disruption of cellular processes. chembk.comcore.ac.ukniscpr.res.in |
| Fungi | Antagonistic (Antifungal) | Inhibition of growth; disruption of cell wall integrity. mdpi.com |
| Herbivorous Insects | Antagonistic (Deterrence/Toxicity) | Antifeedant properties; neurotoxicity; interference with digestion. nih.govnih.gov |
| Natural Enemies of Herbivores | Mutualistic (Indirect Defense) | Release of volatile compounds attracts predators and parasitoids. oup.commdpi.com |
Ecological Niche and Adaptive Significance
The synthesis of this compound and related phenylpropanoids is of significant adaptive value to the plants that produce them. These compounds are not merely metabolic byproducts but are key components of a sophisticated system that allows plants to thrive in competitive and often hostile ecological niches.
The primary adaptive significance lies in defense. By contributing to both the physical barrier of lignin and the chemical arsenal (B13267) of phytoalexins, this compound enhances the plant's resistance to a wide spectrum of pathogens and herbivores. numberanalytics.comtandfonline.commdpi.com This defensive capability allows the plant to protect its resources, ensuring its survival and reproductive success. The ability to produce these compounds constitutes a crucial adaptation for sessile organisms that cannot flee from their attackers.
Furthermore, the phenylpropanoid pathway is linked to protection against abiotic stresses. Many phenylpropanoids, particularly flavonoids, are known to absorb harmful UV radiation, thus shielding the plant's sensitive tissues from damage. tandfonline.com This allows plants to inhabit environments with high light intensity.
In essence, the production of this compound is a marker of a plant's investment in a robust defense and adaptation strategy. It allows the plant to successfully compete, defend itself against biotic threats, and withstand certain abiotic pressures, thereby securing its position within its ecosystem. researchgate.netoup.com
Cellular and Molecular Research Paradigms of O Geranylconiferyl Alcohol
Investigation of Cellular Targets and Pathways
While direct studies on O-Geranylconiferyl alcohol are limited, research on the broader class of phenylpropanoids and geranylated compounds has identified key cellular targets and signaling pathways, primarily related to inflammation and cell growth.
A critical cellular signaling pathway implicated is the nuclear factor-κB (NF-κB) pathway, which is a primary regulator of inflammatory responses, cell survival, and proliferation. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α), a cascade is initiated that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov Studies on phenylpropanoids isolated from Dendropanax dentiger have shown that compounds such as pinoresinol (B1678388) and dendrocoumarin A can suppress the inflammatory response in MH7A cells by inhibiting the NF-κB pathway. nih.gov This inhibition was evidenced by a reduction in the phosphorylation of both NF-κB p65 and its inhibitor, IκBα. nih.gov
In addition to NF-κB, associated survival pathways like the protein kinase B (Akt) and c-Jun N-terminal kinase (JNK) signaling pathways are also targeted by these related phenylpropanoids. nih.gov Furthermore, other geranylated compounds, specifically C-geranylated flavonoids, have been shown to reduce the activation of NF-κB and activator protein 1 (AP-1) following stimulation. researchgate.net These findings suggest that the anti-inflammatory and cytotoxic effects of this compound may be mediated through the modulation of these central signaling nodes.
Receptor Binding and Signaling Cascade Studies
Specific receptor binding assays for this compound have not been detailed in the reviewed scientific literature. Such assays are crucial for identifying direct molecular targets and typically involve competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. merckmillipore.comnih.gov
Despite the lack of direct receptor binding data, research into the effects of structurally similar geranylated compounds provides insight into the downstream signaling cascades they modulate. These cascades are often initiated following cellular stress rather than direct receptor-ligand interaction.
Notably, certain geranylated 4-phenylcoumarins have been found to trigger a caspase-independent cell death pathway in prostate cancer cells. researchgate.net This signaling cascade is initiated by a disruption in cellular homeostasis, marked by a significant increase in intracellular calcium levels and the induction of endoplasmic reticulum (ER) stress. researchgate.net The ER stress is confirmed by the upregulation of key protein markers such as GRP 78 and the phosphorylated form of the eukaryotic initiation factor 2 alpha (p-eIF2α). researchgate.net This cascade leads to the activation of alternative death proteases, including calpain-2 and the lysosomal protease cathepsin B, which execute cell death without relying on the traditional caspase enzymes. researchgate.net
Conversely, other geranylated compounds have been shown to activate the conventional caspase-dependent apoptotic pathway. researchgate.netbsb-muenchen.de This cascade involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to programmed cell death. researchgate.net Therefore, compounds of this class can activate multiple, distinct cell death signaling pathways.
Enzyme Modulation and Inhibition Assays
There is a lack of published studies performing specific enzyme modulation or inhibition assays on this compound. Consequently, key metrics such as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biochemical function, are not available for this compound. wikipedia.org
Potential enzymatic targets for this compound could include enzymes involved in general alcohol metabolism, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov These enzymes are responsible for the oxidative metabolism of alcohols, and their inhibition can have significant physiological effects. nih.gov Screening assays to determine the inhibitory potential of xenobiotics on these enzymes are well-established. nih.gov
Furthermore, research on related phenylpropanoids indicates that they can possess inhibitory activity against other enzymes. For example, a study on phenylpropanoids from Dendropanax dentiger identified several compounds with inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process. nih.gov This suggests that this compound may also interact with and modulate the activity of various enzymes, representing an important area for future investigation.
Mechanistic Studies on Cellular Processes (e.g., Cell Cycle, Apoptosis)
Mechanistic studies focusing on the cellular effects of geranylated compounds, which are structurally related to this compound, have revealed significant impacts on fundamental processes like cell cycle progression and apoptosis. These compounds often exhibit anticancer potential by inducing programmed cell death in cancer cell lines. nih.gov The underlying mechanisms can be broadly categorized into caspase-dependent and caspase-independent pathways. researchgate.netresearchgate.netnih.gov
General alcohol exposure has been shown to alter the expression of key cell cycle regulatory proteins, including cyclins and transcription factors like E2F1 and p53, which can lead to cell cycle arrest and the induction of apoptosis. nih.govnih.gov
More specifically, geranylated 4-phenylcoumarins (DMDP-1 and DMDP-2) were found to induce a form of caspase-independent programmed cell death in prostate cancer cells (PC-3 and DU 145). researchgate.net This process did not rely on the activation of caspases but was instead driven by the induction of ER stress and an increase in cytosolic calcium ions. researchgate.net The activation of non-caspase proteases, calpain-2 and cathepsin B, was identified as a key step in executing this cell death pathway. researchgate.net
In contrast, other geranylated compounds have been demonstrated to trigger the classical caspase-dependent apoptotic pathway. Studies on xanthoangelol, a geranylated chalcone, and other geranylated coumarins showed they induce apoptosis through the activation of initiator caspase-9 and executioner caspase-3. researchgate.netbsb-muenchen.de This highlights the diverse mechanisms through which this class of natural products can exert cytotoxic effects against cancer cells.
The table below summarizes the key mechanistic findings for several geranylated compounds.
| Compound Class | Specific Compound(s) | Cell Line(s) | Key Mechanistic Findings on Cellular Processes | Citations |
| Geranylated 4-Phenylcoumarins | DMDP-1, DMDP-2 | PC-3, DU 145 (Prostate Cancer) | Induce caspase-independent cell death; Increase intracellular Ca²⁺; Induce ER stress (upregulate GRP 78, p-eIF2α); Activate calpain-2 and cathepsin B. | researchgate.netnih.gov |
| Geranylated Chalcone | Xanthoangelol | Not specified in abstract | Induces apoptosis; Activates caspase-3 and caspase-9. | researchgate.net |
| Geranylated Coumarin | Mammeanoyl | Not specified in abstract | Induces apoptosis; Leads to caspase-3 activation. | bsb-muenchen.de |
Future Directions and Emerging Research Avenues for O Geranylconiferyl Alcohol
Advancements in Biosynthetic Pathway Engineering
A significant focus of this engineering is to enhance the supply of necessary precursors. For many valuable compounds, including those derived from acetyl-CoA, insufficient precursor availability is a major bottleneck. nih.gov Researchers have successfully engineered E. coli and Saccharomyces cerevisiae to increase the intracellular pools of key building blocks like acetyl-CoA and malonyl-CoA. nih.govfrontiersin.org For example, overexpression of the enzyme ACC1, which is involved in fatty acid synthesis, has been shown to increase fatty alcohol production by up to 56%. frontiersin.org Furthermore, creating optimized citrate (B86180) lyase cycles has been another successful strategy to boost acetyl-CoA supply. frontiersin.org
Recent developments have also focused on engineering microorganisms to produce higher alcohols (C3-C6), which are valuable biofuels and chemicals. nih.gov This involves enhancing metabolic flow, balancing reducing power, and optimizing fermentation processes to achieve gram-level production in model organisms like E. coli. nih.gov The engineering of fatty acyl-CoA reductases is another area of active research. While some reductases naturally produce alcohols, protein engineering aims to repurpose them for the production of aldehydes, which are versatile chemical intermediates. frontiersin.org
Novel Synthetic Methodologies
While biosynthetic methods are advancing, traditional and novel chemical syntheses remain relevant for producing O-Geranylconiferyl alcohol and its analogs. One established method for synthesizing coniferyl alcohol, a core component of this compound, is the Wittig reaction. mdpi.com This can be followed by a reduction step using reagents like DIBALH to yield the final alcohol. mdpi.com Microwave-assisted protocols have been developed to improve the efficiency of such reactions. mdpi.com
The synthesis of related compounds often starts from readily available precursors like vanillin (B372448) or substituted cinnamic acids. mdpi.comresearchgate.net For example, tetradecyl (E)-ferulate has been synthesized from vanillin in a four-step process. researchgate.net Similarly, various substituted cinnamic acids and their amide analogues have been synthesized and investigated for their biological activities. researchgate.net
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics)
Omics technologies, which provide a large-scale view of biological molecules, are powerful tools for understanding and engineering the biosynthesis of complex molecules like this compound. humanspecificresearch.org These technologies include genomics, transcriptomics, proteomics, and metabolomics. humanspecificresearch.orgd-nb.info
Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in identifying genes involved in the biosynthesis of related compounds. For example, comparative transcriptomic analysis of different chemotypes of Pogostemon cablin revealed 36 candidate unigenes involved in the biosynthesis of patchouli alcohol. peerj.com This analysis identified differentially expressed genes (DEGs) in the terpenoid backbone and sesquiterpenoid biosynthetic pathways. peerj.com Similarly, transcriptomic studies in Asarum sieboldii under drought stress identified 57 DEGs in the phenylpropanoid biosynthesis pathway, providing insights into the regulation of methyleugenol production. mdpi.com In studies related to alcoholism, transcriptome analysis has identified changes in gene expression in the brain, highlighting pathways related to immune signaling and calcium signaling. nih.govnih.gov
Metabolomics , the comprehensive analysis of metabolites, offers a direct snapshot of the biochemical status of a cell or organism. It has been applied to understand the metabolic perturbations caused by alcohol consumption, particularly in relation to lipid metabolism and thiamine (B1217682) deficiency. nih.gov In the context of biosynthetic engineering, metabolomics can identify bottlenecks in a pathway and unintended metabolic side-effects of genetic modifications.
The integration of multiple omics datasets provides a more holistic understanding of cellular processes. humanspecificresearch.org This integrated approach can accelerate the discovery of new drug targets and aid in the development of novel therapeutics. humanspecificresearch.org
Computational and Structural Biology Approaches
Computational and structural biology provide atomic-level insights into the function of enzymes involved in biosynthetic pathways, paving the way for rational protein engineering. The three-dimensional structure of an enzyme determines its specificity for substrates and the catalytic mechanism it employs. wikipedia.org
Over the past decade, crystal structures of numerous enzymes involved in the biosynthesis and modification of natural products have been determined. nih.gov This includes glycosyltransferases, which are responsible for attaching sugar moieties to metabolites, often dramatically altering their biological activity. nih.govethz.ch Understanding the structure of these enzymes allows for targeted mutations to alter their substrate specificity or improve their catalytic efficiency. nih.gov
Computational docking is a technique used to predict how a molecule, such as a substrate or inhibitor, binds to the active site of an enzyme. chemfaces.com This method was used to understand how coniferyl ferulate inhibits glutathione (B108866) S-transferase, an enzyme involved in drug resistance. chemfaces.com Molecular dynamics simulations can further refine these models and provide insights into the dynamic nature of enzyme-substrate interactions.
Structural studies of enzymes in the terpene biosynthetic pathway, such as isopentenyl phosphate (B84403) kinase, have provided a platform for producing novel hemiterpene analogs. researchgate.net By understanding the active site and substrate binding, researchers can explore the enzyme's promiscuity to accept non-natural substrates. researchgate.net
Interdisciplinary Research Opportunities
The study of natural compounds like this compound inherently requires a multidisciplinary approach. The complexity of biological systems and the multifaceted nature of bringing a compound from discovery to application necessitate collaboration between various fields.
Recent research highlights a disconnect between scientific understanding and public policy, for example in the context of alcohol consumption. scienmag.com This points to the need for interdisciplinary teams including psychologists, linguists, and policy analysts to ensure that scientific findings are effectively communicated and translated into impactful strategies. scienmag.com The importance of interdisciplinary collaboration is also emphasized in the study of drinking behaviors and cultures, where social sciences, natural sciences, and humanities each offer unique perspectives. nih.govwordpress.com
In clinical settings, interdisciplinary collaborations are crucial for treating conditions like alcohol use disorders. nih.gov Such collaborations, involving professionals from different medical and social care disciplines, can lead to more effective treatment strategies compared to multidisciplinary approaches where experts work in parallel. nih.gov Research networks that connect academics from diverse disciplines, such as addiction psychology and social work, are vital for fostering such collaborations. gu.se
For the future of this compound research, interdisciplinary collaborations will be key. Chemists synthesizing novel analogs, biologists engineering biosynthetic pathways, pharmacologists evaluating biological activities, and computational scientists modeling interactions will need to work in concert to fully explore the potential of this compound.
Q & A
Q. How can this compound research integrate ethnobotanical data for hypothesis generation?
Q. What ethical guidelines apply to studies involving this compound’s ecological impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
